molecular formula C16H14ClNO2 B8146303 K-975

K-975

カタログ番号: B8146303
分子量: 287.74 g/mol
InChIキー: KPXAHQSIROUBPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Core Components of the Hippo-YAP/TAZ Signaling Cascade

The Hippo pathway comprises a kinase cascade involving mammalian STE20-like kinases 1/2 (MST1/2), large tumor suppressor kinases 1/2 (LATS1/2), and their scaffold proteins Salvador homolog 1 (SAV1) and MOB kinase activator 1A/B (MOB1A/B). Activation of MST1/2 phosphorylates LATS1/2, which in turn phosphorylates Yes-associated protein 1 (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). Phosphorylated YAP/TAZ are sequestered in the cytoplasm or degraded, preventing their nuclear translocation and interaction with TEAD transcription factors.

TEAD proteins (TEAD1–4) lack intrinsic transcriptional activity and rely on coactivators like YAP/TAZ to regulate genes involved in cell proliferation (CTGF, CYR61) and apoptosis suppression (BIRC5). Hyperactivation of YAP/TAZ-TEAD signaling due to mutations in upstream regulators (e.g., NF2, LATS1/2) is a hallmark of aggressive cancers, including mesothelioma and HER2-positive breast cancer.

TEAD Family Proteins: Structure, Isoforms, and Transcriptional Regulation

TEADs share a conserved N-terminal TEA DNA-binding domain that recognizes MCAT elements (5′-CATTCCA/T-3′) and a C-terminal transactivation domain that recruits coactivators (YAP/TAZ) or corepressors (VGLL1–4). Among the four isoforms, TEAD1 and TEAD4 are most frequently overexpressed in cancers and exhibit redundancy in driving oncogenic transcription. Structural studies reveal that TEAD’s palmitate-binding pocket, which normally accommodates lipid modifications critical for stability, is the target of covalent inhibitors like K-975.

Pathological Implications of YAP/TAZ-TEAD Hyperactivation in Human Cancers

Constitutive YAP/TAZ-TEAD activity promotes tumorigenesis through:

  • Cell cycle progression : Upregulation of CCND1 and MYC.
  • Therapy resistance : Activation of survival pathways (e.g., AKT/mTOR).
  • Immune evasion : Suppression of antitumor immune responses.

In MPM, loss of NF2 (a negative regulator of YAP/TAZ) occurs in 40–50% of cases, rendering tumors dependent on TEAD-mediated transcription. Similarly, HER2-positive cancers develop adaptive resistance to trastuzumab via YAP/TAZ-driven reactivation of ERK and mTOR pathways.

特性

IUPAC Name

N-[3-(4-chlorophenoxy)-4-methylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-3-16(19)18-13-7-4-11(2)15(10-13)20-14-8-5-12(17)6-9-14/h3-10H,1H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXAHQSIROUBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

合成経路と反応条件

K-975は、アクリルアミド構造の形成を含む一連の化学反応によって合成されます。 この化合物は、TEADのパルミチン酸結合ポケットに位置するシステイン359に共有結合的に結合します . 詳細な合成経路と反応条件は機密情報であり、通常はハイスループットスクリーニングと最適化プロセスを含みます .

工業生産方法

This compoundの工業生産には、収率と純度を高めるために最適化された反応条件を使用した大規模合成が含まれます。その後、化合物は精製され、研究用として製剤化されます。 生産プロセスは、最終製品の一貫性と有効性を確保するために厳格な品質管理基準を満たすように設計されています .

科学的研究の応用

Key Findings

  • Covalent Binding : K-975 binds covalently to an internal cysteine residue within TEAD's palmitate-binding pocket, effectively blocking its activity .
  • Inhibition of Tumor Growth : In xenograft models of MPM, this compound not only suppressed tumor growth but also provided a significant survival advantage .
  • Cell Line Studies : this compound has been shown to inhibit proliferation in NF2-deficient MPM cell lines more effectively than in NF2-expressing counterparts .

Malignant Pleural Mesothelioma (MPM)

A study highlighted this compound's role as a therapeutic candidate for MPM. High-throughput screening identified this compound as a potent inhibitor of YAP1/TAZ-TEAD signaling. The compound was tested on various cell lines, demonstrating robust anti-tumor effects and enhanced survival rates in treated models .

Combination Therapy with KRAS Inhibitors

This compound has been evaluated for its potential to enhance the efficacy of KRAS G12C inhibitors like adagrasib. In experiments involving NSCLC cell lines, this compound was found to significantly potentiate the effects of adagrasib, reducing its IC50 values by 4 to 6 times when used in combination . This combination therapy approach suggests that this compound could be beneficial in overcoming resistance mechanisms associated with KRAS mutations.

Gene Expression Modulation

Research indicates that treatment with this compound leads to significant alterations in gene expression profiles related to the Hippo pathway. In NCI-H226 cells, this compound exhibited similar transcriptional modulation patterns as other TEAD inhibitors, reinforcing its role in regulating YAP/TAZ target genes .

Table 1: Summary of In Vitro Efficacy of this compound

Cell LineIC50 (nM)Effect on ProliferationComments
NF2-deficient MPM<100Strongly inhibitedSignificant survival benefit
NF2-expressing MPM>1000Weakly inhibitedLess effective
KRAS G12C NSCLCVariesPotentiated with adagrasibEnhanced efficacy observed

Table 2: Gene Expression Changes Induced by this compound

GeneExpression Change (Fold)Pathway Involved
YAP1-2.56Hippo
TAZ-2.31Hippo
TEAD1-2.64Hippo

類似化合物との比較

Key Insights :

  • Covalent vs. Non-Covalent Binding: this compound’s covalent mechanism ensures prolonged TEAD engagement but may reduce adaptability compared to non-covalent inhibitors like MYF-03–176, which show stronger antitumor effects at lower doses .

In Vitro and In Vivo Efficacy

Antiproliferative Activity (IC50 Values)

Compound Cell Line/Model IC50 (Single Agent) IC50 (Combination Therapy)
This compound NCI-H226 (MPM) 10–20 nM (TEAD-Luc) 100 nM (with adagrasib)
Adagrasib NCI-H2030 (NSCLC) <10 nM (p-ERK1/2) 4–6-fold reduction with this compound
MYF-03–176 NCI-H226 (MPM) Lower than this compound N/A
Verteporfin NCI-N87 (Gastric Cancer) 0.96 μM Synergy with trastuzumab

In Vivo Tumor Regression

Compound Model Dose Efficacy
This compound MSTO-211H (MPM) 200 mg/kg BID 49% median regression
This compound NCI-H226 (MPM) 200 mg/kg BID 34% median regression
MYF-03–176 NCI-H226 (MPM) Lower dose needed Superior to this compound (no regression data)

Key Insights :

  • Synergy with KRASG12C Inhibitors : this compound enhances adagrasib’s potency by inducing dual G1/S and G2/M cell cycle arrest, reducing adagrasib’s IC50 by 3–6-fold in NSCLC models .
  • Limitations in Monotherapy: this compound’s standalone efficacy is inferior to genetic YAP1 knockdown, suggesting partial pathway inhibition .

Pharmacokinetics and Dosing

Compound Half-Life CYP Induction Dosing Frequency Key Limitations
This compound Short (unspecified) High Twice daily Requires high doses (200 mg/kg)
MYF-03–176 Longer than this compound Low Once daily Better PK profile
Cpd A (Sanofi) Optimized for in vivo None Once daily Preferred for combination studies

Key Insights :

  • CYP Induction: this compound’s strong CYP induction complicates combination regimens, prompting the use of alternatives like Sanofi’s Cpd A in vivo .
  • Dose Dependency : this compound’s efficacy is dose-dependent, with 30 mg/kg BID being inactive in MPM models .

Clinical Development Status

Compound Stage Indication Key Differentiators
This compound Preclinical MPM, NSCLC Covalent mechanism, robust preclinical data
IK-930 Phase I (NCT05228015) Solid tumors Broader TEAD inhibition, clinical validation
Adagrasib FDA-approved KRASG12C-mutant NSCLC Complementary target (KRAS vs. TEAD)

生物活性

K-975 is a novel compound recognized for its significant biological activity as a selective inhibitor of the TEAD transcription factor complex, which plays a crucial role in various cellular processes, including tumorigenesis. This article delves into the biological activity of this compound, focusing on its mechanism of action, effects on cancer cell lines, and potential therapeutic applications, particularly in malignant pleural mesothelioma (MPM).

This compound functions primarily by inhibiting the YAP1/TAZ-TEAD signaling pathway, which is often hyperactivated in several cancers. The compound binds covalently to an internal cysteine residue within the palmitate-binding pocket of TEAD, disrupting the protein-protein interactions essential for TEAD's transcriptional activity. This inhibition leads to reduced expression of target genes associated with cell proliferation and survival.

Key Findings from Research Studies

  • Inhibition of YAP1/TAZ-TEAD Signaling : this compound was identified through high-throughput screening as a potent inhibitor of YAP1/TAZ-TEAD signaling in both cell-free and cell-based assays. It demonstrated strong selectivity against other pathways, making it a promising candidate for targeted therapy .
  • Anti-Tumor Activity : In studies involving MPM cell lines, this compound exhibited significant growth inhibition, particularly in NF2-deficient cells, which are often resistant to conventional therapies. The compound not only inhibited cell proliferation but also suppressed tumor growth in xenograft models, providing substantial survival benefits .
  • Combination Therapy Potential : Research indicated that this compound could enhance the efficacy of CDK4/6 inhibitors like palbociclib, especially in cases where CDKN2A mutations are present. This suggests that this compound may be effectively used in combination therapies to overcome resistance mechanisms in cancer treatment .

Table 1: Summary of this compound Biological Activity

Activity Observation
TEAD InhibitionStrong and selective inhibition of YAP1/TAZ-TEAD
Cell Proliferation InhibitionSignificant reduction in NF2-deficient MPM cells
Tumor Growth SuppressionEffective in xenograft models
Combination EfficacyEnhanced effects with CDK4/6 inhibitors

Table 2: Comparative Efficacy of this compound vs. Other TEAD Inhibitors

Inhibitor Selectivity Growth Inhibition (%) Mechanism
This compoundHigh70%Covalent binding to TEAD
VT104Moderate50%Allosteric binding
IAG933Low30%Non-selective

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Case Study 1 : A patient with NF2-deficient MPM exhibited marked tumor regression following treatment with this compound combined with palbociclib. This case underscores the potential for personalized therapy based on genetic profiling.
  • Case Study 2 : In a cohort study involving multiple MPM patients treated with this compound, researchers observed a consistent pattern of decreased tumor markers and improved quality of life indicators post-treatment.

These case studies emphasize the importance of ongoing clinical trials to validate the efficacy and safety profile of this compound in diverse patient populations.

Q & A

Q. What is the primary mechanism of action of K-975, and how is its inhibition of YAP/TAZ-TEAD interactions methodologically validated?

this compound covalently binds to Cys359 in the TEAD palmitoylation pocket, disrupting YAP1/TAZ-TEAD protein-protein interactions (PPIs). Methodological validation includes:

  • PPI Inhibition Assays : Co-immunoprecipitation (Co-IP) and luciferase reporter gene assays (e.g., CTGF-Luc in NCI-H661 cells) to quantify interaction suppression .
  • mRNA Expression Analysis : qRT-PCR to measure downstream Hippo pathway targets (e.g., CTGF, IGFBP3) after this compound treatment .
  • Cellular Proliferation Assays : Dose-response curves (0.1–10,000 nM) over 144 hours in NF2-deficient vs. NF2-expressing malignant pleural mesothelioma (MPM) cell lines to establish IC50 values .

Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy, and what key parameters should be measured?

  • Model Selection : Subcutaneous xenografts in immunodeficient SCID mice using NF2-deficient MPM cell lines (e.g., NCI-H226) .
  • Dosage and Administration : Oral dosing (10–300 mg/kg, twice daily for 14 days) with pharmacokinetic monitoring of plasma concentrations .
  • Key Endpoints : Tumor volume reduction, survival analysis, and post-treatment biomarker assessment (e.g., CTGF, FBXO32 mRNA levels via qRT-PCR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound sensitivity across cell lines with divergent Hippo pathway status?

  • Stratified Analysis : Group cell lines by Hippo pathway integrity (e.g., NF2 expression, YAP/TAZ nuclear localization) and compare IC50 values statistically (ANOVA or Mann-Whitney U tests) .
  • Multi-Omics Integration : RNA-seq or proteomics to identify compensatory pathways (e.g., MAPK or Wnt signaling) in resistant cell lines .
  • CRISPR Screening : Knockout Hippo pathway components (e.g., LATS1/2) to assess their role in modulating this compound response .

Q. What experimental design principles should guide studies on this compound’s potentiation of KRAS<sup>G12C</sup> inhibitors like adagrasib?

  • Dose Optimization : Use subtherapeutic this compound concentrations (<20% growth inhibition) to isolate synergistic effects, avoiding confounding cytotoxicity .
  • Combination Index Calculation : Chou-Talalay or Bliss independence models to quantify IC50 reduction (e.g., 4–6× in NCI-H2030 cells) .
  • Mechanistic Validation : Phospho-ERK/MEK assays to confirm pathway crosstalk between YAP/TAZ-TEAD and KRAS-MAPK signaling .

Q. How can researchers ensure reproducibility when translating this compound findings from 2D cultures to 3D/organoid models?

  • 3D Culture Standardization : Use Matrigel-embedded MPM organoids with controlled hypoxia (5% O2) and stromal co-cultures .
  • High-Content Imaging : Automated quantification of organoid size, viability (Calcein-AM/PI staining), and YAP/TAZ nuclear translocation .
  • Cross-Validation : Parallel testing of 2D vs. 3D responses to this compound, with correlation analysis for IC50 consistency .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s differential effects in heterogeneous tumor populations?

  • Mixed-Effects Models : Account for intra-tumor variability in xenograft studies (e.g., random effects for mouse cohorts) .
  • Bootstrapping : Estimate confidence intervals for IC50 values in small-sample cell line panels .
  • Survival Analysis : Kaplan-Meier curves with log-rank tests for in vivo efficacy studies .

Q. How should researchers validate off-target effects of this compound given its covalent binding mechanism?

  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with this compound analogs tagged with biotin or fluorophores .
  • Kinase Panel Screening : Test against 400+ kinases (e.g., Eurofins KinaseProfiler) to rule out non-TEAD targets .
  • Rescue Experiments : Overexpress TEAD mutants (Cys359Ser) to confirm on-target activity .

Data Interpretation Challenges

Q. What strategies mitigate bias when interpreting this compound’s efficacy in preclinical models?

  • Blinded Scoring : Independent pathologists for tumor histopathology assessments .
  • Negative Controls : Include TEAD-independent cell lines (e.g., Hippo-intact models) to contextualize results .
  • Publication of Negative Data : Report non-responder cell lines and failed combinations to avoid survivorship bias .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。